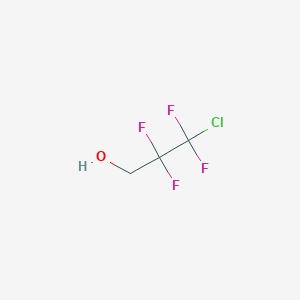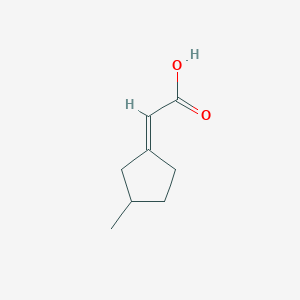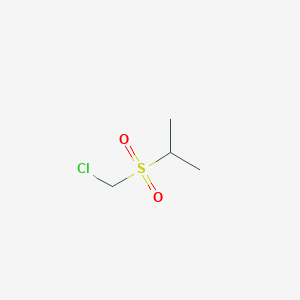
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone
Vue d'ensemble
Description
6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone, also known as DFPy, is a heterocyclic compound that has been widely studied in the scientific community due to its potential as a reactive intermediate in organic synthesis. It is a colorless, volatile liquid with a melting point of -42.5 °C and a boiling point of 56.5 °C. DFPy is an important reagent in the synthesis of a variety of organic compounds and has been used in a variety of applications, including as a catalyst, a reactant, and a reagent in chemical synthesis.
Applications De Recherche Scientifique
Chemical Structure and Properties
- 6-(Dimethylamino)-5-fluoro-2(1H)-pyrimidinone is a pyrimidinone derivative, with studies highlighting its chemical structure and electronic properties. Orozco et al. (2009) describe the hydrogen bonding in similar compounds, noting the significant polarization in the electronic structures of the pyrimidinone molecules, which may be relevant in understanding the chemical behavior and potential applications of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Antitumor Properties
- Pyrimidinone derivatives, including 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone, have been evaluated for their potential antitumor properties. Driscoll et al. (1991) reported on the synthesis and evaluation of these compounds, including their analogues, as antitumor agents, highlighting their potential in cancer research (Driscoll, Marquez, Plowman, Liu, Kelley, & Barchi, 1991).
Photophysics and Biological Applications
- The compound has been explored for its photophysical properties and potential biological applications. Vázquez et al. (2005) synthesized a related fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide, which exhibits properties valuable as a biological probe, indicating a potential application area for 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in biological imaging and diagnostics (Vázquez, Blanco, & Imperiali, 2005).
Fluoride Anion Sensing Mechanism
- Chen et al. (2013) investigated the fluoride anion sensing mechanism of a related 2-ureido-4[1H]-pyrimidinone compound, highlighting the potential of 6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone in developing sensitive chemical sensors for fluoride ions (Chen, Zhou, Li, Chu, & He, 2013).
Synthesis and Chemical Conversions
- The synthesis and chemical transformations of pyrimidinone derivatives have been extensively studied, which is crucial for the development of new pharmaceuticals and materials. Beck and Gajewski (1976) and Granik and Kaimanakova (1983) provide insights into the synthesis processes for such compounds (Beck & Gajewski, 1976), (Granik & Kaimanakova, 1983).
Propriétés
IUPAC Name |
6-(dimethylamino)-5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O/c1-10(2)5-4(7)3-8-6(11)9-5/h3H,1-2H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMLDZBFVDLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-5-fluoro-2(1H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
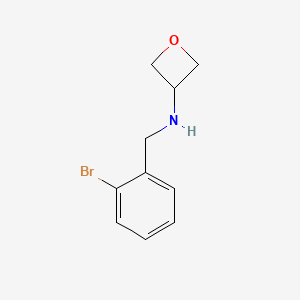
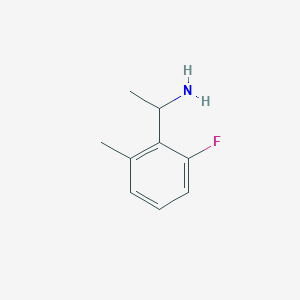
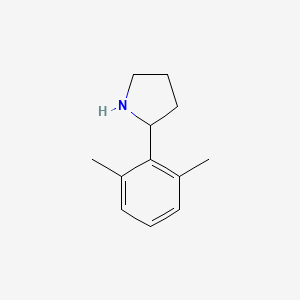
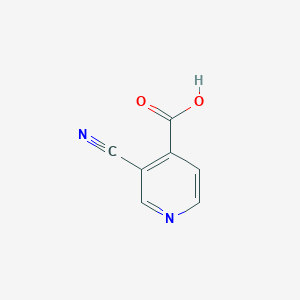

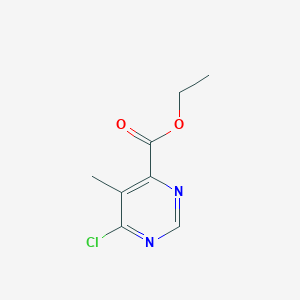
![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
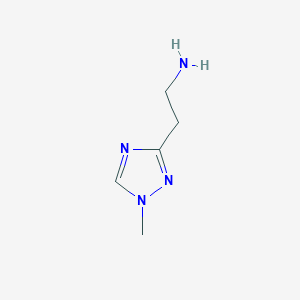
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)
